2-Hexyl-4-pentynoic Acid

Description

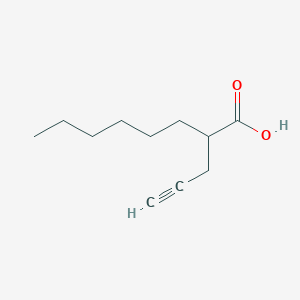

Structure

3D Structure

Propriétés

IUPAC Name |

2-prop-2-ynyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQSBRQHALCSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914685 | |

| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96017-59-3 | |

| Record name | Octanoic acid, 2-(2-propyn-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexyl-4-pentynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexyl-4-pentynoic Acid: Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyl-4-pentynoic acid, a derivative of the well-known anticonvulsant and histone deacetylase (HDAC) inhibitor valproic acid, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of a feasible synthetic route for this compound, its key characterization data, and its role as an HDAC inhibitor and an inducer of Heat Shock Protein 70 (HSP70). Detailed experimental protocols, tabulated data, and visualizations of the relevant biological pathways are presented to support further research and development.

Introduction

This compound is a structural analog of valproic acid, modified with a terminal alkyne group, which makes it a versatile tool for chemical biology, particularly in "click" chemistry applications[1]. Its primary biological activities of interest are the inhibition of histone deacetylases (HDACs) and the induction of heat shock proteins (HSPs), both of which are implicated in neuroprotective effects and potential anticancer activities[1][2][3]. This guide details a proposed synthesis, expected characterization parameters, and the signaling pathways associated with its biological functions.

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved via a malonic ester synthesis approach. This method allows for the sequential introduction of the hexyl and propargyl groups to a malonic ester derivative, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of this compound

Step 1: Alkylation of Diethyl Malonate with 1-Bromohexane

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, add 1-bromohexane dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl 2-hexylmalonate.

Step 2: Alkylation of Diethyl 2-Hexylmalonate with Propargyl Bromide

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask.

-

Add the diethyl 2-hexylmalonate obtained from Step 1 to the solution at room temperature.

-

Add propargyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction as described in Step 1 to obtain diethyl 2-hexyl-2-propargylmalonate.

Step 3: Hydrolysis and Decarboxylation

-

To the diethyl 2-hexyl-2-propargylmalonate from Step 2, add an aqueous solution of a strong base (e.g., potassium hydroxide).

-

Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester groups.

-

After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This will protonate the carboxylate and induce decarboxylation upon heating.

-

Gently heat the acidified mixture to promote decarboxylation, which is evidenced by the evolution of carbon dioxide.

-

After decarboxylation is complete, cool the mixture and extract the product, this compound, with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. Below are the expected characterization data based on its chemical structure and information from commercial suppliers.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 96017-59-3 | [1][4] |

| Molecular Formula | C₁₁H₁₈O₂ | [4] |

| Molecular Weight | 182.26 g/mol | [4] |

| Appearance | Colorless to light yellow oil | [4] |

| Density | 0.94 g/mL | [4] |

| Refractive Index (n20/D) | 1.45 | [4] |

| Purity | ≥95% | [4] |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~2.5 ppm (multiplet, 1H): Methine proton alpha to the carbonyl group (-CH(C₆H₁₃)(CH₂C≡CH)).

-

~2.4 ppm (doublet of triplets, 2H): Methylene protons adjacent to the alkyne (-CH₂C≡CH).

-

~2.0 ppm (triplet, 1H): Terminal alkyne proton (-C≡CH).

-

~1.2-1.6 ppm (multiplets, 10H): Methylene protons of the hexyl chain (-CH₂(CH₂)₄CH₃).

-

~0.9 ppm (triplet, 3H): Methyl protons of the hexyl chain (-CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

~180 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~80 ppm: Internal alkyne carbon (-C≡CH).

-

~70 ppm: Terminal alkyne carbon (-C≡CH).

-

~45 ppm: Methine carbon alpha to the carbonyl group.

-

~31, 29, 27, 22 ppm: Methylene carbons of the hexyl chain.

-

~20 ppm: Methylene carbon adjacent to the alkyne.

-

~14 ppm: Methyl carbon of the hexyl chain.

IR (Infrared) Spectroscopy:

-

~3300 cm⁻¹ (sharp, medium): C-H stretch of the terminal alkyne.

-

~2120 cm⁻¹ (weak): C≡C stretch of the terminal alkyne.

-

~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~2960-2850 cm⁻¹ (strong): C-H stretches of the alkyl chain.

Mass Spectrometry (MS):

-

Expected [M-H]⁻: m/z 181.1234

-

Expected [M+H]⁺: m/z 183.1379

-

Fragmentation: Expect losses corresponding to the carboxylic acid group (-45 Da), the hexyl chain, and cleavage at the propargyl position.

Biological Activity and Signaling Pathways

Histone Deacetylase (HDAC) Inhibition

This compound is a more potent HDAC inhibitor than its parent compound, valproic acid. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes, including tumor suppressor genes.

Caption: HDAC Inhibition Pathway by this compound.

Heat Shock Protein 70 (HSP70) Induction

This compound has been shown to induce the expression of HSP70. HSPs are a family of proteins that are produced by cells in response to exposure to stressful conditions. They act as molecular chaperones, assisting in the folding of other proteins and preventing the formation of protein aggregates. The induction of HSP70 is a key component of the cellular stress response and is associated with neuroprotection.

Caption: HSP70 Induction Pathway.

Conclusion

This compound is a promising derivative of valproic acid with enhanced biological activities. The synthetic route outlined in this guide provides a practical approach for its preparation in a laboratory setting. The detailed characterization data, although partly predictive, offers a solid baseline for quality control and further studies. The elucidation of its roles in HDAC inhibition and HSP70 induction opens avenues for its investigation in neurodegenerative diseases and oncology. This technical guide serves as a valuable resource for researchers aiming to explore the full therapeutic potential of this compound.

References

- 1. This compound | C11H18O2 | CID 175664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents [patents.google.com]

- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 4. library2.smu.ca [library2.smu.ca]

In-Depth Technical Guide: Physicochemical Properties of 2-Hexyl-4-pentynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-4-pentynoic acid (HPA), a derivative of the well-known histone deacetylase (HDAC) inhibitor valproic acid, has garnered significant interest in the scientific community.[1][2] Its unique chemical structure, featuring a terminal alkyne group, not only enhances its reactivity but also opens avenues for its application in click chemistry, enabling covalent linkage to other molecules for targeted delivery or mechanistic studies.[2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering crucial data and methodologies for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(Prop-2-yn-1-yl)octanoic acid | [1][3] |

| Synonyms | 2-Propargyloctanoic acid, 2-(2-Propynyl)octanoic acid | [4][5][6] |

| CAS Number | 96017-59-3 | [1][4][7][8] |

| Molecular Formula | C₁₁H₁₈O₂ | [1][3][4][7] |

| Molecular Weight | 182.26 g/mol | [3][4][7] |

| Appearance | Colorless to light yellow to light orange clear liquid/oil | [4][5][6][7][9] |

| Density | 0.94 g/mL | [4] |

| Refractive Index (n20D) | 1.45 | [4] |

| Predicted XlogP | 3.4 | [3] |

| pKa | Not experimentally determined in reviewed literature. As a carboxylic acid, it is expected to be weakly acidic. | |

| Solubility | DMF: 16 mg/mLDMSO: 20 mg/mLEthanol: 33 mg/mLPBS (pH 7.2): 2 mg/mL | [1] |

| Purity | ≥ 95% (by titration) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the determination of key physicochemical properties of this compound.

Determination of Aqueous Solubility

Objective: To determine the solubility of this compound in an aqueous buffer (e.g., PBS pH 7.2).

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.2 in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Standard Curve: A standard curve is generated using known concentrations of this compound to ensure accurate quantification.

Determination of logP (Octanol-Water Partition Coefficient)

Objective: To determine the lipophilicity of this compound.

Methodology (Shake-Flask Method):

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is added.

-

Equilibration: The mixture is shaken for several hours to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV/MS).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathway

This compound is a known inhibitor of histone deacetylases (HDACs).[1][7] It exhibits more potent HDAC inhibition than its parent compound, valproic acid, with an IC₅₀ value of 13 µM.[1][10] This inhibition leads to the hyperacetylation of histones, which plays a role in the regulation of gene expression.

Furthermore, this compound has been shown to induce the expression of heat shock protein 70 (HSP70) and exhibit neuroprotective effects against glutamate-induced excitotoxicity.[1][10] In the context of cancer, it has been demonstrated to inhibit the growth of breast cancer cells and sensitize them to other therapeutic agents by interfering with DNA repair pathways.[2][5][11]

Below is a diagram illustrating the conceptual signaling pathway of this compound.

Caption: Conceptual signaling pathway of this compound.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow to investigate the biological effects of this compound.

Caption: Experimental workflow for assessing the biological activity of this compound.

Logical Relationship of Physicochemical Properties to Drug Development

The interplay between the physicochemical properties of a drug candidate and its development potential is critical. The following diagram illustrates these relationships for this compound.

Caption: Relationship between physicochemical properties and drug development considerations.

Conclusion

This compound presents a compelling profile for further investigation as a therapeutic agent. Its well-defined physicochemical properties, coupled with its potent biological activity as an HDAC inhibitor, make it a promising candidate for drug development, particularly in the fields of neuroprotection and oncology. This technical guide provides a foundational understanding of its characteristics to aid researchers in their future studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chem.ws [chem.ws]

- 5. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. csub.edu [csub.edu]

- 9. agilent.com [agilent.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

2-Hexyl-4-pentynoic Acid: A Technical Guide to a Novel Valproic Acid Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyl-4-pentynoic acid (HPTA), a novel synthetic derivative of the established neurological drug valproic acid (VPA), has emerged as a promising therapeutic candidate with potential applications in neuroprotection and oncology. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of HPTA. It details its mechanism of action as a histone deacetylase (HDAC) inhibitor, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols. Furthermore, this guide includes visualizations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity and therapeutic potential.

Introduction

Valproic acid, a branched-chain carboxylic acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades. Beyond its effects on neurotransmission, VPA is also known to be a direct inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. This HDAC inhibitory activity is believed to contribute to some of its therapeutic effects, including neuroprotection and anticancer activity. However, the clinical utility of VPA as an HDAC inhibitor is often limited by the high concentrations required, which can be associated with adverse effects.

This has spurred the development of VPA derivatives with improved potency and potentially better safety profiles. This compound (HPTA) is one such derivative that has demonstrated significantly enhanced HDAC inhibitory activity compared to its parent compound. This guide will delve into the scientific data supporting the development of HPTA as a potential therapeutic agent.

Discovery and Synthesis

While the initial discovery of this compound is not extensively documented in publicly available literature, its development appears to be a result of targeted medicinal chemistry efforts to create more potent VPA analogs. The earliest significant research highlighting its potential was published by Leng et al. in 2010, focusing on its neuroprotective properties.

Note: The following is a generalized, hypothetical protocol and should be optimized and validated in a laboratory setting.

Hypothetical Synthesis Protocol

A potential synthetic route for this compound is outlined below:

-

Alkylation of Diethyl Malonate: Diethyl malonate is reacted with a suitable hexyl halide (e.g., 1-bromohexane) in the presence of a base such as sodium ethoxide in ethanol to yield diethyl hexylmalonate.

-

Propargylation: The resulting diethyl hexylmalonate is then reacted with propargyl bromide in the presence of a base to introduce the pentynoic acid backbone, yielding diethyl hexyl(prop-2-yn-1-yl)malonate.

-

Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the diester using a strong base (e.g., potassium hydroxide) followed by acidification and heating to induce decarboxylation, yielding this compound.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, HPTA promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes.

This mode of action is central to its observed biological effects:

-

Neuroprotection: The upregulation of neuroprotective genes, such as those encoding heat shock proteins (e.g., HSP70), is a key outcome of HDAC inhibition by HPTA.[1]

-

Anticancer Activity: In the context of cancer, HDAC inhibition by HPTA can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis. Furthermore, it has been shown to interfere with DNA repair mechanisms in cancer cells, enhancing their sensitivity to DNA-damaging agents.[2][3]

The following diagram illustrates the general signaling pathway of HDAC inhibition by this compound.

Preclinical Data

In Vitro Studies

A significant body of in vitro research has been conducted to characterize the activity of this compound in various cell-based models.

| Parameter | Value | Cell Line/System | Study Focus | Reference |

| HDAC Inhibition (IC50) | 13 µM | - | General Activity | [1] |

| Neuroprotection | 10-100 µM | Cerebellar Granule Cells | Glutamate-induced excitotoxicity | [1] |

| Histone H3 Acetylation | 5-100 µM | Cerebellar Granule Cells | Mechanism of Action | [1] |

| HSP70 mRNA Induction | 50 µM | Cerebellar Granule Cells | Neuroprotective Pathway | [1] |

| Cancer Cell Growth Inhibition | 15 µM | MCF7, EUFA423 | Breast Cancer | [2] |

| Sensitization to Hydroxyurea | 15 µM | MCF7, EUFA423 | Combination Therapy | [2] |

| Radiosensitization | 15 µM | MCF7 | Combination Therapy | [4][5] |

HDAC Activity Assay (General Protocol):

-

Nuclear extracts are prepared from relevant cells or tissues.

-

The extracts are incubated with a fluorogenic HDAC substrate (e.g., Fluor-de-Lys™).

-

Varying concentrations of this compound are added to the reaction.

-

The reaction is stopped, and a developer solution is added, which generates a fluorescent signal proportional to the deacetylated substrate.

-

Fluorescence is measured using a plate reader, and IC50 values are calculated.

Cell Viability Assay (MTT Assay):

-

Cells (e.g., MCF7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with this compound at various concentrations for a specified duration (e.g., 24-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

Western Blot for Histone Acetylation:

-

Cells are treated with this compound.

-

Histones are extracted from the cell nuclei.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for acetylated histone H3.

-

A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

The following diagram illustrates a general experimental workflow for evaluating the in vitro effects of this compound.

In Vivo Studies

The therapeutic potential of this compound has also been investigated in animal models, particularly in the context of breast cancer.

| Parameter | Model | Treatment | Outcome | Reference |

| Tumor Growth Inhibition | DMBA-induced rat breast cancer | HPTA + Radiotherapy | Enhanced tumor growth delay | [5][6] |

| Radiosensitization | DMBA-induced rat breast cancer | HPTA + Radiotherapy | Increased DNA damage in tumor cells | [5] |

DMBA-Induced Breast Cancer Model in Rats:

-

Female Sprague-Dawley rats at a specific age (e.g., 50-55 days) are administered 7,12-dimethylbenz[a]anthracene (DMBA) orally to induce mammary tumors.

-

Tumor development is monitored by palpation.

-

Once tumors reach a palpable size, the rats are randomized into treatment groups (e.g., vehicle control, HPTA alone, radiotherapy alone, HPTA + radiotherapy).

-

This compound is administered (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

-

For radiotherapy groups, tumors are locally irradiated with a specified dose of X-rays.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised for histological and molecular analysis (e.g., immunohistochemistry for DNA damage markers).

Pharmacokinetics and Toxicology

Pharmacokinetics

Specific pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively reported in the available literature. As a derivative of valproic acid, it is anticipated to have good oral bioavailability and penetrate the blood-brain barrier. However, dedicated studies are required to determine its pharmacokinetic profile, including its half-life, clearance, and metabolic pathways.

Toxicology

A Material Safety Data Sheet (MSDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] No specific in vivo toxicology studies were identified in the reviewed literature. As an HDAC inhibitor, potential class-related toxicities could include fatigue, gastrointestinal disturbances, and hematological effects. However, a key rationale for developing HPTA is its increased potency, which may allow for lower therapeutic doses and a more favorable safety profile compared to VPA.

Future Directions

The preclinical data for this compound are promising, suggesting its potential as a therapeutic agent in both neurological disorders and oncology. Future research should focus on several key areas:

-

Definitive Synthesis and Scale-up: Development of a robust and scalable synthetic process is crucial for further development.

-

Comprehensive Pharmacokinetics and Toxicology: In-depth ADME and toxicology studies in animal models are necessary to establish a clear safety profile and inform potential clinical trial design.

-

Broadening Preclinical Evaluation: Investigating the efficacy of HPTA in a wider range of cancer models and neurological disease models would further delineate its therapeutic potential.

-

Clinical Trials: Ultimately, well-designed clinical trials will be required to determine the safety and efficacy of this compound in humans.

Conclusion

This compound is a novel valproic acid derivative with significantly enhanced HDAC inhibitory activity. Preclinical studies have demonstrated its potential as a neuroprotective agent and as a sensitizer for cancer therapy. Its ability to modulate gene expression through epigenetic mechanisms makes it an exciting compound for further investigation. While more research is needed to fully characterize its pharmacological and toxicological properties, this compound represents a promising lead compound in the ongoing effort to develop more effective and safer treatments for a range of challenging diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 4. mednexus.org [mednexus.org]

- 5. mednexus.org [mednexus.org]

- 6. Valproic Acid-Like Compounds Enhance and Prolong the Radiotherapy Effect on Breast Cancer by Activating and Maintaining Anti-Tumor Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|96017-59-3|MSDS [dcchemicals.com]

In Vitro Stability and Degradation of 2-Hexyl-4-pentynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability and degradation of 2-Hexyl-4-pentynoic acid, a derivative of the histone deacetylase (HDAC) inhibitor valproic acid (VPA)[1][2][3]. Due to the limited direct data on this compound's metabolic fate, this guide draws upon the established metabolic pathways of VPA as a predictive framework. Detailed experimental protocols for key in vitro assays, including liver microsomal stability and plasma stability, are presented to enable researchers to generate critical data for drug development. Furthermore, this document provides templates for data presentation and a putative degradation pathway to guide experimental design and interpretation.

Introduction

This compound is a valproic acid derivative that has shown greater potency as an HDAC inhibitor and exhibits neuroprotective effects[1][3]. Understanding the metabolic stability of a new chemical entity is a critical step in early drug discovery, as it influences key pharmacokinetic parameters such as half-life, clearance, and oral bioavailability[4][5][6]. The primary routes of drug metabolism often occur in the liver, mediated by enzymes such as the cytochrome P450 (CYP) superfamily, and in the blood by plasma esterases[5][7].

Given that this compound is a structural analog of VPA, it is plausible that it undergoes similar metabolic transformations. The known metabolic pathways for VPA are extensive and include glucuronidation and oxidation by CYP enzymes[7][8][9]. The major CYP isoforms involved in VPA metabolism are CYP2C9, CYP2A6, and CYP2B6[7][9][10]. Therefore, assessing the stability of this compound in the presence of liver microsomes and plasma is essential for predicting its in vivo behavior.

This guide provides the necessary experimental framework and data presentation formats to systematically evaluate the in vitro stability and degradation of this compound.

Predicted Metabolic Pathways

The metabolic fate of this compound is likely to follow pathways similar to its parent compound, valproic acid. The primary routes of VPA metabolism are glucuronidation and mitochondrial β-oxidation, with CYP-dependent oxidation being a minor pathway[7][8]. The key CYP enzymes implicated in VPA metabolism are CYP2C9, CYP2A6, and CYP2B6[7][9][10]. Based on this, a putative degradation pathway for this compound is proposed to involve oxidation at various positions along the alkyl chain and potential conjugation reactions.

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s[11].

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

-

Acetonitrile (ACN) for reaction termination

-

Internal Standard (IS) for analytical quantification

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound and control compounds in a suitable organic solvent (e.g., DMSO).

-

Prepare the incubation mixture containing phosphate buffer, MgCl₂, and HLM in a microcentrifuge tube.

-

Pre-warm the incubation mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Immediately following the addition of the NADPH system, add this compound to achieve the desired final concentration (e.g., 1 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

Caption: Workflow for the liver microsomal stability assay.

Plasma Stability Assay

This assay is designed to assess the stability of a compound in plasma, primarily to identify susceptibility to hydrolysis by plasma enzymes like esterases and amidases[4].

Objective: To determine the stability of this compound in human plasma.

Materials:

-

This compound

-

Human Plasma (with anticoagulant, e.g., heparin)

-

Phosphate buffer (pH 7.4)

-

Control compound (e.g., a compound known to be unstable in plasma)

-

Acetonitrile (ACN) for reaction termination

-

Internal Standard (IS)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound.

-

Thaw frozen human plasma at 37°C.

-

Dilute the plasma with phosphate buffer (e.g., 50% dilution)[4].

-

Spike this compound into the plasma to a final concentration (e.g., 1-5 µM).

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the plasma sample.

-

Terminate the enzymatic activity by adding cold acetonitrile with an internal standard.

-

Centrifuge to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to measure the concentration of the remaining parent compound.

Caption: Workflow for the plasma stability assay.

Data Presentation

Quantitative data from the stability assays should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Liver Microsomal Stability of this compound

| Compound | t½ (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |

| This compound | |||

| Verapamil (High Clearance) | |||

| Warfarin (Low Clearance) |

Table 2: Plasma Stability of this compound

| Compound | % Remaining at 0 min | % Remaining at 30 min | % Remaining at 60 min | % Remaining at 120 min |

| This compound | 100 | |||

| Control Compound | 100 |

Conclusion

This technical guide outlines a systematic approach to evaluating the in vitro stability and degradation of this compound. By leveraging the metabolic knowledge of its parent compound, valproic acid, and employing standardized in vitro assays, researchers can generate crucial data to inform the progression of this compound in the drug development pipeline. The provided protocols and data presentation templates offer a framework for consistent and high-quality data generation and reporting. Further studies will be required to definitively identify the metabolites and the specific enzymes responsible for the degradation of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS 96017-59-3|DC Chemicals [dcchemicals.com]

- 4. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms: preferential inhibition of cytochrome P450 2C9 (CYP2C9) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valproate - Wikipedia [en.wikipedia.org]

- 10. Therapeutic and Toxic Effects of Valproic Acid Metabolites [mdpi.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

2-Hexyl-4-pentynoic Acid: A Valproic Acid Derivative with Enhanced Potency in Oncology and Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-4-pentynoic acid (HPYA), a synthetic derivative of the well-established pharmaceutical agent valproic acid (VPA), has emerged as a compound of significant interest in preclinical research. Structurally analogous to VPA, HPYA exhibits enhanced potency in two key therapeutic areas: oncology and neuroprotection. This technical guide provides a comprehensive overview of the core scientific findings related to HPYA, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Valproic acid is a short-chain fatty acid with a broad spectrum of clinical applications, including the treatment of epilepsy, bipolar disorder, and migraine. Its therapeutic effects are, in part, attributed to its activity as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, VPA alters gene expression, leading to various cellular responses such as cell cycle arrest, differentiation, and apoptosis in cancer cells, as well as the induction of protective chaperones like Heat Shock Protein 70 (HSP70) in neurons. HPYA has been designed to amplify these effects, demonstrating significantly greater potency at lower concentrations, thereby offering the potential for improved therapeutic indices and reduced off-target effects.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs). This activity is significantly more potent than that of its parent compound, valproic acid.[1][2][3] The inhibition of HDACs by HPYA leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression. This epigenetic modification underlies its effects in both oncology and neuroprotection.

Oncological Applications: Radiosensitization in Breast Cancer

In the context of breast cancer, HPYA functions as a potent radiosensitizer.[4][5] Its efficacy stems from its ability to disrupt the DNA damage response (DDR) in cancer cells, specifically by inhibiting the homologous recombination (HR) pathway.[4][6] This is achieved through the destabilization of key DNA repair proteins, BRCA1 and Rad51.[4] Furthermore, HPYA has been shown to inhibit the deubiquitination of Rad51 by targeting the ubiquitin-specific protease UCHL3.[5][7] This leads to an accumulation of ubiquitinated Rad51, impairing its function in DNA repair.

Additionally, in triple-negative breast cancer (TNBC) cells, HPYA synergistically enhances the therapeutic effect of the ribonucleotide reductase inhibitor hydroxyurea.[8] This synergy is achieved by inhibiting the hyperphosphorylation of Replication Protein A2 (RPA2), a critical step in the HR repair pathway, and by modulating the cell cycle through the ATR-CHK1 signaling pathway.[8]

Neuroprotective Effects

HPYA demonstrates robust neuroprotective properties against glutamate-induced excitotoxicity in cultured neurons.[9][10] This protection is linked to its potent HDAC inhibitory activity, which leads to histone hyperacetylation and the induction of the neuroprotective chaperone, Heat Shock Protein 70 (HSP70).[9][11][12] Specifically, HPYA has been shown to upregulate the mRNA levels of HSP70-1a and HSP70-1b more effectively than VPA.[9][10]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound, comparing its activity to valproic acid where data is available.

| Parameter | This compound (HPYA) | Valproic Acid (VPA) | Reference |

| HDAC Inhibition (IC50) | 13 µM | 398 µM | [2][13] |

| Table 1: Comparative HDAC Inhibitory Activity |

| Cell Line | Treatment | Effect | Reference |

| MCF7, EUFA423, and others | 15 µM HPYA | Radiosensitization equivalent to 500 µM VPA | [4] |

| MCF7 | 15 µM HPYA | Reduced cell proliferation in irradiated cells | [7] |

| MCF7 | 15 µM HPYA | Inhibition of homologous recombination | [6] |

| MDA-MB-468, MDA-MB-231 | Combination with Hydroxyurea | Synergistic inhibition of cell survival | [8] |

| Table 2: Efficacy of HPYA in Breast Cancer Models |

| Parameter | Concentration | Effect | Reference |

| Histone Hyperacetylation | 5 µM (significant) 50-100 µM (maximal) | 600-700% increase | [9][10] |

| Neuroprotection | 10-25 µM (evident) 50-100 µM (complete) | Protection against glutamate excitotoxicity | [9][10] |

| HSP70-1a mRNA Induction | 50 µM | More robust induction than VPA | [9][10] |

| HSP70-1b mRNA Induction | 50 µM | Significant upregulation (unlike VPA) | [9][10] |

| Table 3: Neuroprotective Activity of HPYA in Cerebellar Granule Cells |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Synthesis of this compound

Cell Culture

-

Breast Cancer Cell Lines: MCF7, MCF10A-DMBA, MDA-MB-468, and MDA-MB-231 cells were cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[7]

-

Neuronal Cell Cultures: Primary cerebellar granule cells were prepared from 8-day-old rats and cultured as previously described.[9]

Cell Viability and Proliferation Assays

-

MTT Assay: To assess cell proliferation, cells were seeded in 96-well plates, treated with HPYA and/or radiation, and incubated. MTT reagent was then added, and the resulting formazan crystals were dissolved. Absorbance was measured at a specific wavelength to determine cell viability.[7]

-

Clonogenic Survival Assay: Cells were treated with HPYA and/or radiation and then seeded at low density in 6-well plates. After a period of incubation to allow for colony formation (typically 1-2 weeks), the colonies were fixed and stained with crystal violet. Colonies containing at least 50 cells were counted to determine the surviving fraction.[7]

DNA Damage and Repair Assays

-

Comet Assay (Single-Cell Gel Electrophoresis): This assay was used to evaluate DNA damage. Cells were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.[7]

-

Immunofluorescence: To visualize DNA damage response proteins, cells were fixed, permeabilized, and incubated with primary antibodies against proteins such as γH2AX, 53BP1, and Rad51. Fluorescently labeled secondary antibodies were then used for detection, and the cells were imaged using fluorescence microscopy.[7]

-

Western Blotting: Protein expression levels of key DNA repair proteins (e.g., BRCA1, Rad51) and cell cycle regulators were determined by western blotting. Whole-cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[7]

Protein Stability and Interaction Assays

-

Cycloheximide (CHX) Chase Assay: To determine the stability of Rad51, cells were treated with the protein synthesis inhibitor cycloheximide. Cell lysates were collected at different time points and analyzed by western blotting to measure the rate of Rad51 degradation.[6]

-

Ubiquitination Assay: To assess the ubiquitination of Rad51, whole-cell lysates were subjected to immunoprecipitation using a Rad51 antibody. The immunoprecipitated proteins were then analyzed by western blotting using an anti-ubiquitin antibody.[6]

In Vivo Studies

-

DMBA-Induced Breast Cancer Rat Model: A rat model of 7,12-dimethylbenz[α]anthracene (DMBA)-induced breast cancer was used to evaluate the in vivo radiosensitizing effects of HPYA. Tumor-bearing rats were treated with HPYA and/or radiation, and tumor volume was monitored over time.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the action of this compound.

Caption: HPYA-mediated HDAC inhibition leading to neuroprotection.

Caption: HPYA's disruption of the homologous recombination pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mybio.ie [mybio.ie]

- 4. researchgate.net [researchgate.net]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 6. mednexus.org [mednexus.org]

- 7. mednexus.org [mednexus.org]

- 8. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Valproic acid induces functional heat-shock protein 70 via Class I histone deacetylase inhibition in cortical neurons: a potential role of Sp1 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Valproic acid induces functional heat shock protein 70 via Class I histone deacetylase inhibition in cortical neurons: a potential role of Sp1 acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - Labchem Catalog [dev.labchem.com.my]

- 14. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 15. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of 2-Hexyl-4-pentynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of 2-Hexyl-4-pentynoic acid (HPTA) in neuronal cells. HPTA, a derivative of valproic acid, has emerged as a potent neuroprotective agent with significant therapeutic potential. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Core Biological Activities in Neuronal Cells

This compound exerts its neuroprotective effects primarily through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the induction of Heat Shock Protein 70 (HSP70). These actions lead to the mitigation of glutamate-induced excitotoxicity, a common pathway in many neurodegenerative disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the biological activity of this compound in neuronal cells.

| Parameter | Value | Cell Type | Reference |

| HDAC Inhibition (IC50) | 13 µM | - | [1] |

| Neuroprotection (Glutamate-induced cell death) | Effective at 10-100 µM | Cerebellar granule cells | [2] |

| Histone Hyperacetylation (increase in Acetylated Histone H3) | Significant at 5 µM | Cerebellar granule cells | [3] |

| HSP70 mRNA Induction (HSP70-1a and HSP70-1b) | Increased at 50 µM | Cerebellar granule cells | [2] |

| Histone Hyperacetylation (at 50 µM) | 600% increase | Cultured neurons | [4] |

Signaling Pathways of this compound in Neuronal Cells

The neuroprotective effects of this compound are mediated by complex signaling cascades. The following diagrams illustrate the key pathways involved.

References

2-Hexyl-4-pentynoic Acid: A Potent Inducer of Heat Shock Protein 70

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hexyl-4-pentynoic acid, a novel derivative of valproic acid, has emerged as a significant subject of interest within the scientific community due to its potent neuroprotective properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its ability to induce the expression of Heat Shock Protein 70 (HSP70). By functioning as a histone deacetylase (HDAC) inhibitor, this compound triggers a signaling cascade that ultimately leads to the upregulation of HSP70, a key molecular chaperone involved in cellular protection and survival. This document summarizes the quantitative data from key studies, provides detailed experimental protocols for researchers, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Heat Shock Protein 70 (HSP70) is a highly conserved molecular chaperone that plays a critical role in maintaining protein homeostasis. Its induction is a key component of the cellular stress response, protecting cells from damage induced by a variety of insults. The upregulation of HSP70 has been shown to be a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases and cancer.

This compound is a valproic acid analog that has demonstrated superior potency as a histone deacetylase (HDAC) inhibitor.[1] Inhibition of HDACs leads to the hyperacetylation of histones, resulting in a more open chromatin structure that facilitates gene transcription. One of the critical genes upregulated through this mechanism is HSP70. This guide delves into the specifics of this induction, providing a valuable resource for professionals in the fields of molecular biology, pharmacology, and drug development.

Quantitative Data on HSP70 Induction

The efficacy of this compound in inducing HSP70 expression and its primary mechanism of action, HDAC inhibition, have been quantified in several studies. The following tables summarize the key findings, comparing the activity of this compound with its parent compound, valproic acid (VPA).

Table 1: HDAC Inhibition

| Compound | IC50 (µM) |

| This compound | 13[1] |

| Valproic Acid (VPA) | 398[1] |

Table 2: Induction of Histone H3 Hyperacetylation in Cerebellar Granule Cells

| Compound | Concentration (µM) | Acetylated Histone H3 Levels |

| This compound | 5 | Significant Increase[2] |

| This compound | 10 | Increased[2] |

| This compound | 25 | Increased[2] |

| This compound | 50 | Increased[2] |

| This compound | 100 | Increased[2] |

Table 3: Upregulation of HSP70 mRNA Levels

| Compound | Concentration (µM) | HSP70-1a mRNA Levels | HSP70-1b mRNA Levels |

| This compound | 50 | Increased[2] | Increased[2] |

Signaling Pathway of HSP70 Induction

The induction of HSP70 by this compound is primarily mediated through its inhibition of Class I histone deacetylases (HDACs). This initiates a signaling cascade involving the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the transcription factor Sp1. The hyperacetylation of histones at the HSP70 promoter region facilitates the binding of transcriptional machinery, leading to increased mRNA and protein expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the induction of HSP70 by this compound.

Cell Culture and Treatment

-

Cell Lines: Cerebellar granule cells or MCF7 breast cancer cells are suitable models.[2]

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in culture media to final concentrations ranging from 5 µM to 100 µM.[2]

-

Treat cells for a specified duration (e.g., 24-72 hours) before harvesting for subsequent analysis.

-

Western Blotting for HSP70 Detection

This protocol is adapted from general Western blotting procedures.

-

Protein Extraction:

-

Wash treated and control cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the results.

HDAC Activity Assay

This protocol is based on commercially available colorimetric or fluorometric HDAC activity assay kits.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound or a vehicle control.

-

Assay Procedure:

-

Add the nuclear extract to a microplate well containing an acetylated histone substrate.

-

Incubate to allow for deacetylation by active HDACs.

-

Add a developer solution that reacts with the remaining acetylated substrates to produce a colorimetric or fluorescent signal.

-

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. The signal is inversely proportional to HDAC activity. Calculate the IC50 value for this compound by testing a range of concentrations.

Chromatin Immunoprecipitation (ChIP) for HSP70 Promoter Analysis

This protocol is adapted from a method used for VPA.[2]

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against acetylated histone H3 or H4 overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the HSP70 promoter region to quantify the enrichment of acetylated histones.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for investigating the effects of this compound on HSP70 induction and a logical diagram of its mechanism of action.

Conclusion

This compound is a potent inducer of HSP70, acting through the inhibition of histone deacetylases. Its enhanced activity compared to valproic acid makes it a promising candidate for further investigation in the context of neuroprotective and other therapeutic applications. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound. Further studies are warranted to elucidate the complete spectrum of its cellular effects and to translate these preclinical findings into clinical applications.

References

An In-Depth Technical Guide to 2-Hexyl-4-pentynoic Acid (CAS 96017-59-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, experimental protocols, and suppliers of 2-Hexyl-4-pentynoic acid (CAS 96017-59-3), a novel histone deacetylase (HDAC) inhibitor with significant potential in neuroprotection and cancer therapy.

Core Properties and Specifications

This compound, also known as HPTA, is a derivative of valproic acid. It has garnered significant interest for its potent biological activities. Below is a summary of its key chemical and physical properties.

| Property | Value |

| CAS Number | 96017-59-3 |

| Molecular Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | 2-(prop-2-yn-1-yl)octanoic acid |

| Synonyms | (±)-2-Hexyl-4-pentynoic acid, HPTA, 2-Propargyloctanoic Acid |

| Appearance | Colorless to light yellow or light orange clear liquid/oil |

| Solubility | Soluble in DMSO, DMF, and Ethanol.[1] For example, ~20 mg/mL in DMSO, ~16 mg/mL in DMF, and ~33 mg/mL in Ethanol.[1][2] |

| Storage | Store at -20°C for long-term stability.[2] |

| Purity | Typically available at ≥95% purity. |

Biological Activity and Mechanisms of Action

This compound is a potent inhibitor of histone deacetylases (HDACs) with an IC₅₀ value of 13 µM.[1][3] Its inhibitory activity is significantly more potent than its parent compound, valproic acid (IC₅₀ = 398 µM).[1] The primary mechanisms of action of HPTA that have been elucidated include:

-

HDAC Inhibition: By inhibiting HDACs, HPTA leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This is a key mechanism behind its anti-cancer effects.

-

HSP70 Induction: HPTA has been shown to induce the expression of heat shock protein 70 (HSP70).[1][3] HSP70 is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation, and its induction is linked to the neuroprotective effects of HPTA.

-

Neuroprotection: HPTA exhibits potent neuroprotective effects against glutamate-induced excitotoxicity in cultured cerebellar granule cells.[1][3][4] This activity is attributed to both its HDAC inhibitory function and its ability to induce HSP70.

-

Anti-Cancer Activity: In the context of cancer, particularly triple-negative breast cancer (TNBC), HPTA has been shown to act as a radiosensitizer and to work synergistically with chemotherapeutic agents like hydroxyurea.[5][6] It achieves this by inhibiting critical DNA repair pathways.

Key Signaling Pathways

The biological effects of this compound are mediated through its influence on several key cellular signaling pathways.

HPTA inhibits HDACs, leading to histone hyperacetylation, chromatin relaxation, and altered gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

HPTA induces the expression of HSP70, a molecular chaperone that aids in proper protein folding and provides neuroprotection against cellular stress.

In cancer cells, HPTA inhibits the ATR-CHK1 signaling pathway and homologous recombination repair by preventing the hyperphosphorylation of RPA2, leading to an accumulation of DNA damage and synergistic cell death when combined with DNA damaging agents.[5][6]

Experimental Protocols

The following are summaries of experimental protocols where this compound has been utilized. These are intended as a guide and should be optimized for specific experimental conditions.

Neuroprotection Assay in Cerebellar Granule Cells

This protocol assesses the neuroprotective effects of HPTA against glutamate-induced excitotoxicity.

-

Cell Culture: Primary cerebellar granule cells are cultured from neonatal rodents.

-

Treatment: Cells are pre-treated with varying concentrations of HPTA (e.g., 10-100 µM) for a specified period (e.g., 7 days).[3]

-

Induction of Excitotoxicity: Glutamate (e.g., 50 µM) is added to the culture medium to induce excitotoxicity.

-

Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity. A decrease in MTT reduction indicates cell death.

Synergistic Anti-Cancer Effect with Hydroxyurea in Triple-Negative Breast Cancer (TNBC) Cells

This protocol evaluates the ability of HPTA to enhance the efficacy of the chemotherapeutic agent hydroxyurea.

-

Cell Lines: Human TNBC cell lines such as MDA-MB-231 and MDA-MB-468 are used.

-

Treatment: Cells are treated with HPTA (e.g., 15 µM), hydroxyurea alone, or a combination of both.

-

Cell Viability/Survival Assays:

-

MTT Assay: To assess short-term effects on cell viability.

-

Clonogenic Survival Assay: To determine the long-term ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.

-

-

DNA Damage Assessment:

-

Comet Assay (Single Cell Gel Electrophoresis): To visualize and quantify DNA double-strand breaks at the single-cell level.

-

Immunofluorescence for γH2AX: Staining for phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, allows for the quantification of DNA damage foci within the nucleus.

-

-

Western Blot Analysis: To investigate the molecular mechanism, protein levels of key players in the DNA damage response pathways, such as phosphorylated ATR, CHK1, and RPA2, are analyzed by western blotting.

HDAC Inhibition and Histone Acetylation Assay

This protocol measures the direct effect of HPTA on HDAC activity and its downstream consequences on histone acetylation.

-

HDAC Activity Assay: A commercially available HDAC activity assay kit can be used to determine the IC₅₀ of HPTA. These assays typically use a fluorescently labeled substrate that is deacetylated by HDACs, and the change in fluorescence is measured.

-

Western Blot for Acetylated Histones: Cells are treated with HPTA, and whole-cell lysates or histone extracts are prepared. Western blotting is then performed using antibodies specific for acetylated forms of histones, such as acetyl-Histone H3 and acetyl-Histone H4, to demonstrate the hyperacetylation effect of HPTA.

Suppliers

This compound is available from various chemical suppliers for research purposes. It is important to source high-purity material for reliable and reproducible experimental results. Some of the known suppliers include:

-

AkrivisBio

-

CD Biosynsis[7]

-

Cayman Chemical[1]

-

Chem-Impex[8]

-

DC Chemicals[4]

-

MedChemExpress[3]

-

TCI (Tokyo Chemical Industry)[9]

Note: This is not an exhaustive list, and availability may vary. It is recommended to contact suppliers directly for current product specifications, availability, and pricing. This product is for research use only and not for human or veterinary use.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound, Catalog: B2834 | AkrivisBio [akrivisbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 96017-59-3|DC Chemicals [dcchemicals.com]

- 5. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - CD Biosynsis [biosynsis.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound 96017-59-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: The Use of 2-Hexyl-4-pentynoic Acid in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-4-pentynoic acid (HPTA) is a synthetic derivative of valproic acid (VPA), a compound with known anti-cancer properties. HPTA functions as a histone deacetylase (HDAC) inhibitor, a class of epigenetic modulators that have garnered significant interest in oncology research. By inhibiting HDACs, HPTA can alter gene expression, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects. In the context of breast cancer, HPTA has demonstrated potential as a therapeutic agent, particularly in sensitizing cancer cells to conventional treatments such as chemotherapy and radiotherapy. These application notes provide a summary of the current understanding of HPTA's effects on breast cancer cell lines, along with detailed protocols for key experimental assays.

Mechanism of Action

As a histone deacetylase inhibitor, this compound increases the acetylation of histones, leading to a more open chromatin structure and altered gene expression. This epigenetic modification can induce a variety of cellular responses in breast cancer cells, including cell cycle arrest, apoptosis, and inhibition of DNA repair mechanisms. Notably, HPTA has been shown to sensitize triple-negative breast cancer (TNBC) cells to other therapeutic agents by impairing the homologous recombination (HR) DNA repair pathway.[1] This is achieved through the inhibition of the ATR-CHK1 signaling pathway and by affecting the stability and function of key HR proteins such as BRCA1 and Rad51.[1][2]

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound on breast cancer cell lines. It is important to note that much of the current research focuses on the synergistic effects of HPTA in combination with other anti-cancer agents.

| Parameter | Value | Cell Lines | Notes |

| HDAC Inhibition (IC50) | 13 µM | Not specified | General HDAC inhibitory activity. |

| Effective Concentration | 15 µM | MCF7, EUFA423, MDA-MB-468, MDA-MB-231 | Concentration shown to inhibit cell growth and sensitize cells to hydroxyurea and radiotherapy.[2][3][4] |

Further research is required to establish detailed dose-response curves and specific IC50 values for cell viability in various breast cancer cell lines when treated with this compound as a single agent.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Signaling pathway of this compound in breast cancer cells.

Caption: General experimental workflow for studying HPTA in breast cancer cells.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the study of this compound in breast cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of HPTA on the viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (HPTA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Plate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of HPTA in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the HPTA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve HPTA).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic cells after treatment with HPTA.

Materials:

-

Breast cancer cell lines

-

Complete culture medium

-

This compound (HPTA)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with HPTA as described for the cell viability assay.

-

After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for determining the effect of HPTA on cell cycle distribution.

Materials:

-

Breast cancer cell lines

-

Complete culture medium

-

This compound (HPTA)

-

Cold 70% Ethanol

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with HPTA as described previously.

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins (e.g., HDACs, BRCA1, Rad51, phosphorylated RPA2) following HPTA treatment.

Materials:

-

Breast cancer cell lines

-

Complete culture medium

-

This compound (HPTA)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with HPTA as described previously.

-

Lyse the cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

References

- 1. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

Application Notes and Protocols for 2-Hexyl-4-pentynoic Acid In Vivo Treatment

Disclaimer: There is currently limited publicly available data on the in vivo application of 2-Hexyl-4-pentynoic acid. The following application notes and protocols are based on the known biochemical properties of the compound as a histone deacetylase (HDAC) inhibitor and its potential as a radiosensitizer in cancer therapy. The experimental protocols are generalized from standard in vivo methodologies for similar compounds and will require optimization for specific research applications.

Introduction